N-phenylacetyl-2-hydroxy-5-chloroaniline
Description
N-Phenylacetyl-2-hydroxy-5-chloroaniline is a substituted aniline derivative featuring a phenylacetyl group attached to the nitrogen atom of 2-hydroxy-5-chloroaniline. This compound combines a hydroxyl group (-OH) and a chlorine atom at the 2- and 5-positions of the aromatic ring, respectively, along with a bulky phenylacetyl substituent.
Properties
Molecular Formula |
C14H12ClNO2 |
|---|---|
Molecular Weight |
261.70 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C14H12ClNO2/c15-11-6-7-13(17)12(9-11)16-14(18)8-10-4-2-1-3-5-10/h1-7,9,17H,8H2,(H,16,18) |
InChI Key |
IRMIWZYUXXNVAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between N-phenylacetyl-2-hydroxy-5-chloroaniline and related compounds:
Key Observations:
- Substituent Effects : The phenylacetyl group in the target compound enhances lipophilicity compared to smaller analogs like 5-chloro-2-hydroxyaniline . This may influence bioavailability and membrane permeability.
- Hydrogen Bonding : Intramolecular hydrogen bonds in N-(5-chlorosalicylidene)-2-hydroxy-5-chloroaniline stabilize its planar conformation . Similar H-bonding may occur in this compound, affecting crystallinity.
Conformational and Crystallographic Insights
- Planar Conformations : AM1 calculations for N-(5-chlorosalicylidene)-2-hydroxy-5-chloroaniline indicate that steric interactions favor planar geometries . The bulky phenylacetyl group in the target compound may impose similar constraints, limiting rotational freedom.
Pharmacological and Industrial Relevance
While direct pharmacological data for this compound is absent in the evidence, structural analogs provide clues:
- Nitro Derivatives : Compounds like 5-chloro-2-nitro-N-phenylaniline (CAS 25781-92-4) are likely used in dyes or agrochemicals due to nitro group reactivity .
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